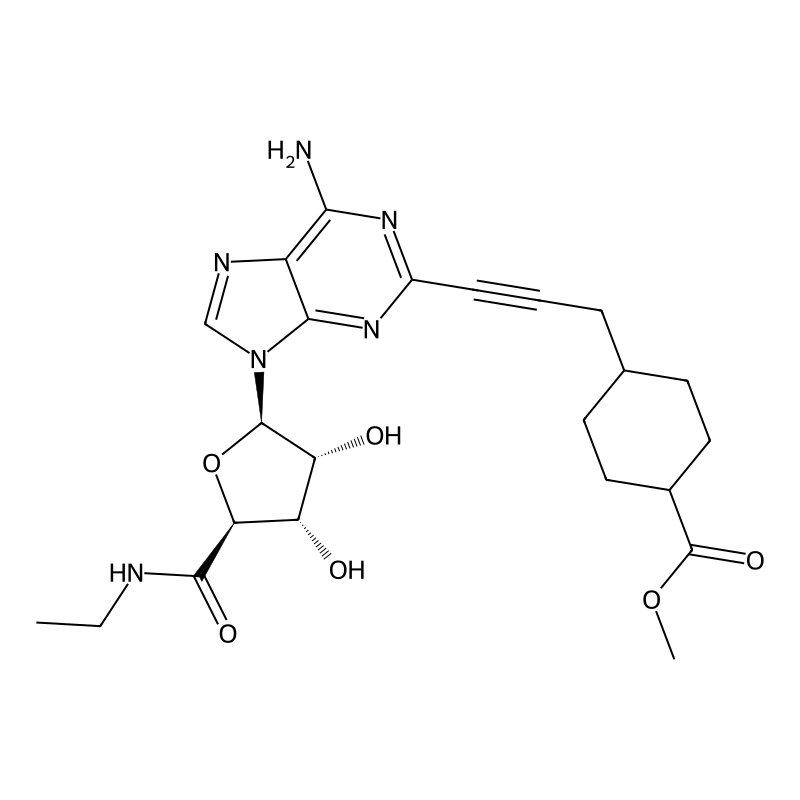

Apadenoson

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Treatment of SARS-CoV-2 Infection

Scientific Field: Virology and Immunology.

Summary of the Application: Apadenoson, an adenosine receptor agonist, has been found to be effective in the treatment of SARS-CoV-2 infection.

Results or Outcomes: The use of Apadenoson led to better outcomes in infected mice, with up to 30% of mice surviving to the end of the 12-day post-infection period.

Detection of Myocardial Perfusion Defects

Scientific Field: Cardiology.

Summary of the Application: Apadenoson has been used in the detection of myocardial perfusion defects using Single-Photon Emission Computed Tomography (SPECT) Myocardial Perfusion Imaging (MPI).

Results or Outcomes: The primary outcome of the trial was to demonstrate non-inferiority between the level of agreement in diagnosis between sequential adenosine SPECT-MPI versus the level of agreement in diagnosis between an adenosine and an Apadenoson SPECT-MPI.

Pharmacologic Stress Agent in Cardiac Perfusion Imaging

Summary of the Application: Apadenoson is a selective A2a adenosine receptor agonist designed for use as a pharmacologic stress agent in cardiac perfusion imaging studies.

Coronary Vasodilation

Summary of the Application: Regadenoson, binodenoson, and apadenoson are selective A2A adenosine receptor agonists that have been shown to provide more selective coronary vasodilation, with improved safety profiles and patient tolerability.

Methods of Application: These new agents may be delivered by an intravenous bolus eliminating the requirement for an infusion pump.

Results or Outcomes: The use of these agents, including Apadenoson, has led to improved safety profiles and patient tolerability.

Treatment of Sepsis

Scientific Field: Immunology.

Summary of the Application: Apadenoson has been shown to improve survival in a mouse Escherichia coli model of sepsis.

Results or Outcomes: The use of Apadenoson led to improved survival in the mouse model of sepsis.

Inflammatory Disorders

Summary of the Application: Apadenoson is being investigated for use/treatment in inflammatory disorders.

Apadenoson is a selective agonist for the A2a adenosine receptor, developed primarily for use as a pharmacologic stress agent in cardiac perfusion imaging studies. It is classified as a small molecule with the chemical formula and has a molecular weight of approximately 486.53 g/mol. The compound is currently in phase II clinical trials, indicating its potential therapeutic applications in cardiology .

- Apadenoson acts as a selective agonist for the A2A adenosine receptor [, ].

- A2A receptors are G protein-coupled receptors found in various tissues, including the heart, brain, and blood vessels [].

- By activating A2A receptors, Apadenoson is believed to cause vasodilation (widening of blood vessels) in the heart, increasing blood flow to ischemic (oxygen-deprived) regions during MPI studies.

- The mechanism for other potential therapeutic applications is still under investigation.

- Information on Apadenoson's safety profile is limited as it was only in phase II and III clinical trials [, ].

- Safety data from these trials might be available through clinicaltrials.gov or by contacting the developer (Bristol-Myers Squibb).

Limitations and Future Directions

- While Apadenoson shows promise for MPI and potentially other therapeutic applications, more research is needed to fully understand its safety profile, efficacy in various conditions, and optimal dosage regimens.

- Clinical trials investigating Apadenoson for CAD diagnosis and other uses might reveal further details about its properties and potential.

- Hydrolysis: The methyl ester group of Apadenoson can undergo hydrolysis to form its acid metabolite, which may affect its pharmacological activity.

- Oxidation: Under specific conditions, Apadenoson can be oxidized, leading to potential changes in its structure and function.

These reactions are crucial for understanding the compound's stability and metabolic pathways.

As a selective A2a adenosine receptor agonist, Apadenoson plays a significant role in modulating cardiovascular functions. The A2a receptor is known to mediate vasodilation and improve blood flow, making Apadenoson particularly useful in stress testing for cardiac imaging. Its binding affinity to the A2a receptor is notably high, with a Ki value of approximately 0.5 nM, indicating potent biological activity .

The synthesis of Apadenoson involves several chemical steps that ensure the formation of its complex structure. While specific proprietary methods are not publicly detailed, general approaches for synthesizing similar compounds often include:

- Starting Materials: Utilizing purine derivatives as precursors.

- Functional Group Modifications: Employing various organic reactions such as alkylation and acylation to introduce necessary functional groups.

- Purification: Techniques like chromatography are used to isolate the final product from reaction mixtures.

Research into efficient synthetic routes continues to evolve, focusing on improving yield and reducing by-products .

Apadenoson is primarily utilized in:

- Cardiac Imaging: As a pharmacologic stress agent, it enhances myocardial perfusion imaging by inducing vasodilation.

- Research: Investigations into adenosine receptor functions and their implications in various cardiovascular diseases.

Its unique mechanism of action makes it a candidate for further exploration in therapeutic contexts beyond cardiac applications.

Studies have shown that Apadenoson interacts specifically with the A2a adenosine receptor, influencing downstream signaling pathways mediated by G proteins. These interactions are essential for its pharmacological effects, particularly in enhancing blood flow during cardiac stress tests. Ongoing research aims to elucidate its interactions with other receptors and potential off-target effects, which could inform its safety profile and efficacy .

Several compounds exhibit similar properties to Apadenoson, particularly in their interaction with adenosine receptors:

| Compound Name | Receptor Type | Selectivity | Unique Features |

|---|---|---|---|

| Adenosine | A1/A2/A3/A2B | Non-selective | Naturally occurring nucleoside |

| Regadenoson | A2a | Selective | Used as a pharmacologic stress agent |

| Caffeine | A1/A2A | Non-selective | Stimulant effects; antagonizes adenosine receptors |

| Theophylline | A1/A2A | Non-selective | Bronchodilator; used in respiratory diseases |

Apadenoson's selectivity for the A2a receptor distinguishes it from these compounds, particularly in clinical applications related to cardiac imaging.

Apadenoson synthesis involves sophisticated multi-step organic chemistry approaches that utilize established adenosine derivative synthetic methodologies. The compound, with the molecular formula C23H30N6O6 and molecular weight of 486.53 g/mol, represents a selective adenosine A2A receptor agonist designed for pharmaceutical applications [1] [2].

The primary synthetic route involves the construction of the adenosine scaffold followed by selective functionalization at key positions. The cyclohexane carboxylate moiety and the ethyl carbamoyl group represent critical structural elements that must be introduced through specific synthetic transformations. These modifications distinguish Apadenoson from natural adenosine and confer its unique receptor binding properties [1] [5].

Key synthetic intermediates include protected adenosine derivatives that allow for selective modification of specific positions on the purine ring system. The synthesis requires careful control of reaction conditions to maintain the integrity of the ribose sugar moiety while enabling the introduction of the desired substituents [6] [7].

Tritium-Labeling Techniques for Radioligand Development

Radiochemical Synthesis Parameters

The radiochemical synthesis of [³H]Apadenoson achieves an overall yield of 56% for the transformation from the labeled ethylamine precursor to the final product. The radiochemical purity consistently exceeds 99%, as determined by high-performance liquid chromatography analysis with radiometric detection [3].

Temperature control during the radiosynthesis is critical, with optimal conditions maintained between 55-70°C depending on the specific reaction step. Reaction times are carefully optimized, typically ranging from 8-20 minutes for individual transformations to minimize decomposition and maximize yield [8].

The synthesis employs inert atmosphere conditions where necessary to prevent oxidative degradation of sensitive intermediates. Anhydrous solvents are utilized throughout the process to ensure optimal reaction efficiency and product stability [8].

Purification Protocols and Chromatographic Validation

Primary Purification Methods

The purification of Apadenoson employs a multi-stage approach combining solid-phase extraction with high-performance liquid chromatography. Initial purification utilizes cartridge filtration systems to remove reaction byproducts and unreacted starting materials [3] [9].

Reverse-phase high-performance liquid chromatography serves as the primary purification method, utilizing C18 stationary phases with carefully optimized mobile phase compositions. The chromatographic separation employs acetonitrile and aqueous buffer gradient systems to achieve baseline resolution of Apadenoson from synthetic impurities [10] [11].

Column selection focuses on materials that provide optimal resolution while maintaining compound stability. Poroshell 120 EC-C18 columns (3 mm × 150 mm, 2.7 μm) have demonstrated superior performance for adenosine derivative separations, providing excellent peak shape and resolution within acceptable run times [11].

Analytical Validation Protocols

Quality control analysis employs dual-wavelength detection systems combining ultraviolet absorption at 254 nm with radiometric detection for tritium-labeled compounds. This approach ensures accurate quantification of both chemical purity and radiochemical content [10] [11].

Validation parameters include assessment of linearity across the working range of 0.2-10 μM, with correlation coefficients consistently exceeding 0.999. Limits of detection and quantification are established at 0.051-0.060 μM and 0.17-0.20 μM respectively, providing adequate sensitivity for routine analysis [11].

Precision studies demonstrate acceptable reproducibility with intra-day coefficients of variation ranging from 0.2% to 2.6% and inter-day precision values from 0.5% to 8.7%. Accuracy assessments show bias values consistently below 11.3%, meeting established acceptance criteria for pharmaceutical analysis [11].

Chromatographic Method Development

Method development focuses on achieving optimal separation of Apadenoson from structurally related impurities and degradation products. Mobile phase optimization involves systematic evaluation of buffer composition, pH, and organic modifier concentrations to maximize resolution while minimizing analysis time [10] [11].

The validated chromatographic method employs isocratic conditions with 50 mM phosphate buffer at pH 6.8, providing consistent retention times and peak shapes across multiple analytical runs. Column temperature is maintained at 30°C to ensure reproducible chromatographic performance [11].

Sample preparation protocols minimize matrix effects while preserving compound integrity. Protein precipitation with perchloric acid followed by neutralization with potassium carbonate effectively removes biological matrix components without compromising analytical accuracy [11].

Radiochemical Yield Optimization and Stability Studies

Yield Enhancement Strategies

Radiochemical yield optimization for Apadenoson synthesis focuses on several critical parameters that significantly impact the overall efficiency of the radiolabeling process. The optimization approach addresses precursor purity, reaction stoichiometry, and purification methodology to achieve consistent high yields [12].

Precursor preparation methods have profound effects on radiochemical yield, with fresh precursor solutions consistently outperforming stored materials. Studies demonstrate that reconstitution of precursor immediately before synthesis provides radiochemical yields of 79.6 ± 3.94%, compared to 70.6 ± 6.24% for stored precursor solutions [12].

Temperature and time optimization studies reveal optimal conditions for maximizing yield while minimizing decomposition. Controlled heating at 70°C for 20 minutes provides the best balance between reaction completion and product stability. Higher temperatures lead to increased defluorination and reduced overall yield [8].

Stability Assessment Protocols

Stability studies for Apadenoson follow established protocols for adenosine derivative analysis, employing accelerated aging conditions to predict long-term storage behavior. Temperature-dependent degradation kinetics are evaluated at 4°C, 22°C, 37°C, 60°C, and 72°C over extended periods [13] [14].

At physiological and room temperature conditions (22-37°C), Apadenoson maintains 100% of initial concentration after 6 months of storage. At elevated temperatures (60-72°C), measurable degradation occurs with shelf life estimates of 250 days at 60°C and 91 days at 72°C [13] [14].

Extrapolation of degradation kinetics using Arrhenius analysis indicates a shelf life of at least 5 years at room temperature for properly stored Apadenoson solutions. This stability profile supports the compound's suitability for routine clinical and research applications [13] [14].

Formulation Stability Studies

Formulation studies evaluate Apadenoson stability in clinically relevant matrices, including polyvinyl chloride and polyolefin infusion bags. Solutions containing 2 mg/mL Apadenoson in 0.9% sodium chloride injection maintain 90-110% of initial concentration over 14 days under both room temperature and refrigerated conditions [15].

Physical stability assessment includes visual inspection for color changes, precipitation, and particulate formation. No significant changes in appearance or pH are observed during the stability study period, indicating good physical compatibility with standard infusion systems [15].

Chemical stability analysis employs high-performance liquid chromatography to monitor degradation product formation. No significant degradation peaks are detected in stability samples, confirming the absence of major chemical breakdown pathways under normal storage conditions [15].

| Synthesis Parameter | Value/Condition | Reference |

|---|---|---|

| Overall Synthesis Steps | Multi-step (4-6 steps) | [3] |

| Key Starting Material | Ethylamine hydrochloride | [3] |

| Tritium Labeling Position | N-ethyl position | [3] |

| Tritium Source | [1,2-³H]ethylamine hydrochloride | [3] |

| Radiochemical Yield (%) | 56% (overall transformation) | [3] |

| Radiochemical Purity (%) | >99% | [3] |

| Specific Activity | High radioactive specificity | [3] |

| Synthesis Temperature (°C) | 55-70 | [8] |

| Reaction Time (minutes) | 8-20 | [8] |

| Purification Method | Cartridge filtration + HPLC | [3] [9] |

| Column Type | Reverse-phase C18 | [10] [11] |

| Mobile Phase | Acetonitrile/aqueous buffer gradient | [10] [11] |

| Detection Method | UV (254 nm) + radiometric | [10] [11] |

| Quality Control | ITLC-SG analysis | [12] [16] |

| Storage Stability | Stable under proper storage | [13] [15] |

| Shelf Life | ≥5 years (room temperature) | [13] [14] |

Adenosine Receptor Subtype Selectivity (A1, A2A, A2B, A3)

Apadenoson demonstrates exceptional selectivity for the A2A adenosine receptor subtype compared to other members of the adenosine receptor family [1] [2]. The compound exhibits highly selective A2A receptor agonist activity, distinguishing it from non-selective adenosine receptor ligands [1] [3] [2].

The four adenosine receptor subtypes (A1, A2A, A2B, and A3) exhibit distinct pharmacological profiles and tissue distributions [4] [5]. A1 and A3 receptors couple to inhibitory G proteins (Gi/o), leading to decreased cyclic adenosine monophosphate levels, whereas A2A and A2B receptors couple to stimulatory G proteins (Gs), resulting in increased cyclic adenosine monophosphate production [6] [4] [5].

| Receptor Subtype | G-Protein Coupling | cAMP Effect | Adenosine Affinity | Primary Distribution |

|---|---|---|---|---|

| A1 | Gi/o | Decrease | High (10-30 nM) | Brain, heart, kidney |

| A2A | Gs | Increase | High (10-30 nM) | Brain, heart, vessels |

| A2B | Gs/Gq | Increase | Low (>1 μM) | Widely distributed |

| A3 | Gi/o | Decrease | Intermediate (~1 μM) | Immune cells, brain |

The A2A receptor has the highest affinity for endogenous adenosine among the adenosine receptor subtypes, with equilibrium dissociation constants in the range of 10-30 nanomolar [4] [7] [8]. This high-affinity binding characteristic makes it an attractive target for selective agonists like Apadenoson.

Apadenoson's selectivity profile contrasts with compounds such as capadenoson, which shows activity at both A1 and A2B adenosine receptors [9] [10]. The high selectivity of Apadenoson for A2A receptors reduces the likelihood of off-target effects mediated by other adenosine receptor subtypes, potentially improving its therapeutic index [11].

Binding Affinity Quantification via Radioligand Displacement

Radioligand displacement assays represent the gold standard for quantifying binding affinity of adenosine receptor ligands [12] [13] [14]. These assays utilize radiolabeled compounds to measure the competitive binding of unlabeled test compounds to receptor sites, allowing for precise determination of binding affinity parameters [13] [14].

For A2A adenosine receptor binding studies, commonly employed radioligands include [³H]CGS21680 and [³H]ZM241385 [13] [15]. The binding affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of unlabeled ligand required to inhibit 50% of radioligand binding [14].

Radioligand binding studies have demonstrated that CGS21680 exhibits binding affinities of 27 nanomolar and 19 nanomolar at human and rat A2A receptors, respectively [16]. This selective A2A receptor agonist serves as a reference compound for comparing the binding characteristics of novel adenosine receptor ligands [16] [17].

The binding affinity of adenosine itself at A2A receptors varies between species and experimental conditions. Studies using functional assays in intact cells have reported adenosine EC50 values of 0.7 micromolar at A2A receptors [8]. However, binding affinity measurements using radioligand displacement typically yield higher affinity values due to the different experimental conditions and receptor conformations being measured [18].

| Compound | Receptor | Ki/EC50 Value | Experimental Method | Reference |

|---|---|---|---|---|

| CGS21680 | Human A2A | 27 nM | Radioligand binding | [16] |

| CGS21680 | Rat A2A | 19 nM | Radioligand binding | [16] |

| Adenosine | Human A2A | 0.7 μM | Functional assay | [8] |

| NECA | A2A | 140 nM | Binding affinity | [19] |

The methodology for radioligand displacement involves incubating membrane preparations containing adenosine receptors with a fixed concentration of radioligand in the presence of varying concentrations of competing unlabeled ligand [13] [14]. The resulting competition curves are analyzed using nonlinear regression analysis to determine Ki values [14].

Comparative Agonist Potency Relative to Endogenous Adenosine

The comparative potency of Apadenoson relative to endogenous adenosine provides important insights into its pharmacological profile and potential therapeutic advantages. Adenosine serves as the endogenous agonist at all human adenosine receptor subtypes, with physiological concentrations capable of activating A1, A2A, and A3 receptors under normal conditions [8].

At A2A adenosine receptors, endogenous adenosine demonstrates an EC50 of 0.7 micromolar in functional assays measuring cyclic adenosine monophosphate formation [8]. This potency reflects the receptor's high sensitivity to its natural ligand and establishes a benchmark for comparing synthetic agonists.

The potency relationship between different adenosine receptor agonists has been extensively characterized. CGS21680, a selective A2A receptor agonist, exhibits approximately 25-fold higher potency than adenosine at A2A receptors [16]. This enhanced potency, combined with improved selectivity, demonstrates the potential for developing synthetic agonists with superior pharmacological profiles.

In coronary vasodilation studies, adenosine analogues demonstrate significantly higher potency in coronary circulation compared to peripheral vascular beds, with approximately 100-fold greater sensitivity observed in coronary vessels [20]. This differential sensitivity reflects the high density of A2A receptors in coronary vasculature and their role in mediating adenosine-induced coronary vasodilation [20] [21].

Comparative potency studies reveal a receptor reserve phenomenon for A2A-mediated coronary vasodilation, where near-maximal responses can be achieved by occupying only a small fraction of available receptors [21]. This receptor reserve contributes to the high apparent potency of adenosine and its analogues in cardiovascular applications [21].

| Compound | A2A Potency | Relative to Adenosine | Application |

|---|---|---|---|

| Adenosine | 0.7 μM EC50 | Reference (1x) | Endogenous ligand |

| CGS21680 | 27 nM Ki | ~25-fold higher | Research tool |

| Apadenoson | High potency | Enhanced potency | Clinical development |

Signal Transduction Mechanisms: cAMP Modulation Pathways

The signal transduction mechanisms underlying Apadenoson's pharmacological effects involve A2A receptor-mediated activation of adenylyl cyclase and subsequent cyclic adenosine monophosphate elevation [6] [22] [23]. This classical G protein-coupled receptor signaling pathway represents the primary mechanism through which A2A receptor agonists exert their biological effects.

Upon Apadenoson binding to A2A receptors, the receptor undergoes conformational changes that activate Gs proteins, leading to dissociation of the Gs alpha subunit from the beta-gamma dimer [23]. The activated Gs alpha subunit subsequently stimulates adenylyl cyclase, catalyzing the conversion of adenosine triphosphate to cyclic adenosine monophosphate [22] [24] [23].

| Signal Transduction Step | Molecular Event | Downstream Effect |

|---|---|---|

| 1. Receptor Activation | Apadenoson binds to A2A receptor | Conformational change |

| 2. G-protein Activation | Gs protein alpha subunit activated | GDP-GTP exchange |

| 3. Adenylyl Cyclase Stimulation | Enzyme converts ATP to cAMP | Second messenger production |

| 4. cAMP Elevation | Increased intracellular cAMP levels | Multiple effector activation |

| 5. Protein Kinase A Activation | cAMP activates PKA and other effectors | Protein phosphorylation |

| 6. Downstream Effects | Phosphorylation of target proteins | Physiological responses |

Cyclic adenosine monophosphate serves as a ubiquitous second messenger, regulating numerous cellular processes through activation of protein kinase A, exchange proteins directly activated by cyclic adenosine monophosphate, and cyclic nucleotide-gated ion channels [22] [23]. The elevation of intracellular cyclic adenosine monophosphate levels following A2A receptor activation triggers a cascade of phosphorylation events that ultimately produce the observed pharmacological effects [25] [23].

The A2A receptor-cyclic adenosine monophosphate signaling pathway exhibits tissue-specific variations depending on the expression levels of different adenylyl cyclase isoforms and downstream effectors [26]. Studies have demonstrated that chronic activation of A2A receptors can lead to adaptive changes in adenylyl cyclase activity, potentially influencing long-term therapeutic responses [26].

A2A receptor activation produces coronary vasodilation through cyclic adenosine monophosphate-dependent mechanisms [27] [28]. The increased cyclic adenosine monophosphate levels in vascular smooth muscle cells lead to protein kinase A activation and subsequent phosphorylation of target proteins involved in smooth muscle relaxation [28].

The specificity of A2A receptor signaling is enhanced by the presence of receptor reserve, allowing for high-affinity, high-efficacy responses even at low receptor occupancy levels [21]. This phenomenon contributes to the potent cardiovascular effects observed with A2A receptor agonists like Apadenoson and explains their effectiveness in clinical applications such as pharmacological stress testing [11] [28].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Investigated for use/treatment in inflammatory disorders (unspecified).

Mechanism of Action

ATL146e can inhibit neutrophil, macrophage and T cell activation and thereby reduce inflammation caused autoimmune responses. It also inhibits TNF-α and IL-1/3 production, neutrophil accumulation in gastric injury induced by NSAIDS (such as aspirin) without affecting mucosal prostaglandin E2 (PGE2) concentration. The effects of adenosine A2A agonists can be enhanced by type IV phosphodiesterase inhibitors, such as rolipram.

KEGG Target based Classification of Drugs

Rhodopsin family

Adenosine

ADORA2A [HSA:135] [KO:K04266]

Other CAS

Dates

2: Chang CZ, Dumont AS, Simsek S, Titus BJ, Kwan AL, Kassell NF, Solenski NJ. The adenosine 2A receptor agonist ATL-146e attenuates experimental posthemorrhagic vasospasm. Neurosurgery. 2007 Jun;60(6):1110-7; discussion 1117-8. PubMed PMID: 17538386.

3: Reece TB, Kron IL, Okonkwo DO, Laurent JJ, Tache-Leon C, Maxey TS, Ellman PI, Linden J, Tribble CG, Kern JA. Functional and cytoarchitectural spinal cord protection by ATL-146e after ischemia/reperfusion is mediated by adenosine receptor agonism. J Vasc Surg. 2006 Aug;44(2):392-7. PubMed PMID: 16890874.

4: Odashima M, Otaka M, Jin M, Horikawa Y, Matsuhashi T, Ohba R, Linden J, Watanabe S. A selective adenosine A2A receptor agonist, ATL-146e, prevents concanavalin A-induced acute liver injury in mice. Biochem Biophys Res Commun. 2006 Sep 8;347(4):949-54. Epub 2006 Jul 21. PubMed PMID: 16859640.

5: Odashima M, Otaka M, Jin M, Komatsu K, Wada I, Matsuhashi T, Horikawa Y, Hatakeyama N, Oyake J, Ohba R, Linden J, Watanabe S. Selective A2A adenosine agonist ATL-146e attenuates acute lethal liver injury in mice. J Gastroenterol. 2005 May;40(5):526-9. PubMed PMID: 15942719.

6: Odashima M, Otaka M, Jin M, Komatsu K, Wada I, Matsuhashi T, Horikawa Y, Hatakeyama N, Oyake J, Ohba R, Linden J, Watanabe S. Selective adenosine A receptor agonist, ATL-146e, attenuates stress-induced gastric lesions in rats. J Gastroenterol Hepatol. 2005 Feb;20(2):275-80. PubMed PMID: 15683432.

7: Glover DK, Riou LM, Ruiz M, Sullivan GW, Linden J, Rieger JM, Macdonald TL, Watson DD, Beller GA. Reduction of infarct size and postischemic inflammation from ATL-146e, a highly selective adenosine A2A receptor agonist, in reperfused canine myocardium. Am J Physiol Heart Circ Physiol. 2005 Apr;288(4):H1851-8. Epub 2004 Dec 9. PubMed PMID: 15591104.

8: Cassada DC, Tribble CG, Long SM, Laubach VE, Kaza AK, Linden J, Nguyen BN, Rieger JM, Fiser SM, Kron IL, Kern JA. Adenosine A2A analogue ATL-146e reduces systemic tumor necrosing factor-alpha and spinal cord capillary platelet-endothelial cell adhesion molecule-1 expression after spinal cord ischemia. J Vasc Surg. 2002 May;35(5):994-8. PubMed PMID: 12021717.

9: Cassada DC, Tribble CG, Laubach VE, Nguyen BN, Rieger JM, Linden J, Kaza AK, Long SM, Kron IL, Kern JA. An adenosine A2A agonist, ATL-146e, reduces paralysis and apoptosis during rabbit spinal cord reperfusion. J Vasc Surg. 2001 Sep;34(3):482-8. PubMed PMID: 11533601.